(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile
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Overview
Description
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile is an organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Thiazole Ring: Starting with 4-ethylbenzaldehyde and thiourea, the thiazole ring can be synthesized through a cyclization reaction.
Introduction of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction using a suitable furan derivative.
Formation of the Acrylonitrile Group: The acrylonitrile group can be added through a Knoevenagel condensation reaction involving a suitable aldehyde and malononitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
Thiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities, potentially leading to the development of new therapeutic agents.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring is known to interact with various biological targets, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(4-phenylthiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile: Similar structure but lacks the ethyl group on the phenyl ring.
(Z)-2-(4-(4-methylphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile: Similar structure but has a methyl group instead of an ethyl group on the phenyl ring.
Uniqueness
The presence of the ethyl group on the phenyl ring in (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile may confer unique properties, such as altered biological activity or different physical properties, compared to similar compounds.
Properties
IUPAC Name |
(Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-3-14-5-7-15(8-6-14)18-12-23-19(21-18)16(11-20)10-17-9-4-13(2)22-17/h4-10,12H,3H2,1-2H3/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNIHKOOWIFRRZ-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(O3)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(O3)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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